

"chemical structure and properties of 1-Methyl-2'-O-methylinosine"

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Compound of Interest

Compound Name: 1-Methyl-2'-O-methylinosine

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An In-Depth Technical Guide to 1-Methyl-2'-O-methylinosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2'-O-methylinosine, also known as 1,2'-O-dimethylinosine, is a doubly modified purine nucleoside. While its individual constituent modifications, 1-methylinosine (m¹l) and 2'-O-methylinosine (Im), are known to occur in various RNA species and play significant roles in RNA structure and function, comprehensive data on the combined **1-Methyl-2'-O-methylinosine** is limited. This guide provides a detailed overview of the known chemical structure and properties of **1-Methyl-2'-O-methylinosine**, supplemented with information on the biological significance and experimental analysis of its constituent modifications. The scarcity of experimental data for the dual-modified nucleoside is a notable finding, suggesting an area ripe for future research.

Chemical Structure and Identifiers

The chemical structure of **1-Methyl-2'-O-methylinosine** is characterized by a methyl group at the N1 position of the hypoxanthine base and another methyl group at the 2'-hydroxyl position of the ribose sugar.

Table 1: Chemical Identifiers for **1-Methyl-2'-O-methylinosine**



Identifier	Value	
IUPAC Name	9-[(2R,3R,4R,5R)-4-hydroxy-5- (hydroxymethyl)-3-methoxyoxolan-2-yl]-1- methylpurin-6-one	
CAS Number	65150-69-8[1]	
Molecular Formula	C12H16N4O5[2]	
SMILES	CO[C@H]1INVALID-LINKc3nc2)C">C@HO INVALID-LINK[C@H]1O[2]	
InChI	InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1[2]	
InChlKey	JSRIPIORIMCGTG-WOUKDFQISA-N[2]	

Physicochemical Properties

Experimentally determined physical properties such as melting point, boiling point, and solubility for **1-Methyl-2'-O-methylinosine** are not readily available in the current literature. However, several properties have been calculated and are presented below. For context, the known properties of the singly modified nucleosides are also provided.

Table 2: Calculated Physicochemical Properties



Property	1-Methyl-2'-O- methylinosine	1-Methylinosine	2'-O-methylinosine
Molecular Weight (g/mol)	296.28[1]	282.25[3]	282.25
Monoisotopic Mass (Da)	296.1121[2]	282.09641956[3]	282.09641956
logP	-1.6044[2]	-2.2585[4]	-1.6148[5]
Topological Polar Surface Area (TPSA)	111.63[2]	122.63[4]	122.49[5]
Hydrogen Bond Donors	2[2]	3[4]	3[5]
Hydrogen Bond Acceptors	9[2]	9[4]	8[5]

Biological Significance (Inferred from Constituent Modifications)

Direct studies on the biological role of **1-Methyl-2'-O-methylinosine** are currently lacking. However, the functions of **1-methylinosine** (m¹l) and 2'-O-methylinosine (lm) provide insights into its potential significance.

- 1-Methylinosine (m¹I): This modification is found in tRNA, particularly at position 37 in the anticodon loop of eukaryotic tRNA.[6] The presence of m¹I is crucial for maintaining the correct reading frame during translation by preventing frameshifting. It achieves this by stabilizing the anticodon loop structure.[6] Dysregulation of m¹I levels has been associated with certain diseases.
- 2'-O-methylinosine (Im): 2'-O-methylation is one of the most common RNA modifications, found in tRNA, rRNA, mRNA, and snRNA. This modification contributes to the structural stability of RNA by favoring the C3'-endo sugar pucker, which is characteristic of A-form helices. It can protect RNA from degradation by nucleases and can modulate interactions with RNA-binding proteins. Inosine itself, when present in RNA, is a result of adenosine



deamination and can alter the coding properties of mRNA, as it is recognized as guanosine by the translational machinery.[7]

The combination of these two modifications in a single nucleoside could have synergistic or unique effects on RNA structure and function, potentially influencing translation fidelity, RNA stability, and protein-RNA interactions in novel ways.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of **1-Methyl-2'-O-methylinosine** are not detailed in the scientific literature. However, general methodologies for the study of modified nucleosides can be adapted.

General Workflow for Modified Nucleoside Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in RNA.



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General workflow for modified nucleoside analysis.

Methodology:

- RNA Isolation: Isolate total RNA from the biological sample of interest using standard methods such as TRIzol extraction or column-based kits.
- RNA Purification: For the analysis of specific RNA types, such as mRNA, purify the sample using methods like oligo(dT) magnetic beads.
- Enzymatic Digestion: Digest the purified RNA to single nucleosides. A common enzyme cocktail includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by a phosphatase (e.g., alkaline phosphatase) to remove the phosphate group.



• LC-MS/MS Analysis:

- Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile or methanol).
- Mass Spectrometric Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode. Detection is typically performed using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high sensitivity and specificity. The transition from the protonated molecular ion [M+H]+ to the protonated base fragment is monitored. For 1-Methyl-2'-O-methylinosine, the expected [M+H]+ would be m/z 297.1.
- Quantification: Quantify the amount of **1-Methyl-2'-O-methylinosine** by comparing its peak area to that of a stable isotope-labeled internal standard.

Synthesis of 1-Methyl-2'-O-methylinosine

A detailed, validated synthesis protocol for **1-Methyl-2'-O-methylinosine** is not publicly available. However, a plausible synthetic route could involve:

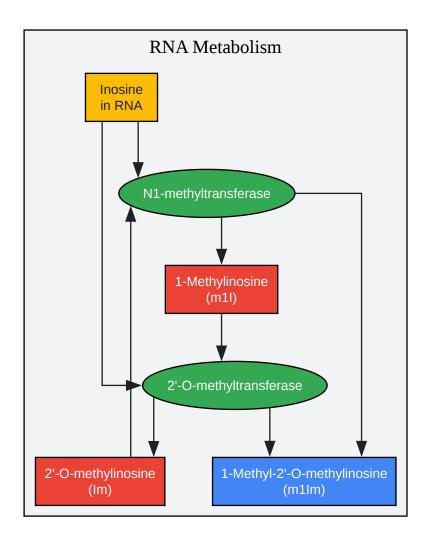
- Protection of Ribose Hydroxyls: Start with inosine and protect the 3' and 5' hydroxyl groups of the ribose.
- 2'-O-methylation: Methylate the free 2'-hydroxyl group, for example, using methyl iodide in the presence of a base.
- 1-N-methylation: Methylate the N1 position of the hypoxanthine base. This step might require specific reaction conditions to achieve regionselectivity.
- Deprotection: Remove the protecting groups from the 3' and 5' hydroxyls to yield the final product.

Each step would require careful optimization and purification, likely involving column chromatography.



Signaling Pathways and Logical Relationships

As there is no information available in the literature regarding the involvement of **1-Methyl-2'-O-methylinosine** in any specific signaling pathways, a diagram illustrating a hypothetical logical relationship in the context of RNA metabolism is provided.



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Hypothetical enzymatic synthesis pathways for m¹Im.

This diagram illustrates the potential enzymatic pathways for the formation of **1-Methyl-2'-O-methylinosine** from inosine in an RNA strand, catalyzed by specific methyltransferases. This represents a logical relationship rather than a confirmed biological pathway.

Conclusion and Future Directions



1-Methyl-2'-O-methylinosine is a structurally defined modified nucleoside for which there is a significant lack of experimental and biological data. While its chemical identity is established, its physicochemical properties, biological roles, and the enzymes responsible for its formation and removal remain to be elucidated. The information available on its constituent modifications, 1-methylinosine and 2'-O-methylinosine, suggests that the dual modification could play a significant role in fine-tuning RNA function.

Future research should focus on:

- Developing a robust chemical synthesis for 1-Methyl-2'-O-methylinosine to enable further studies.
- Performing detailed biophysical and structural studies (NMR, X-ray crystallography) to understand its impact on RNA conformation.
- Utilizing advanced mass spectrometry techniques to search for its natural occurrence in different organisms and RNA types.
- Investigating its effects on key biological processes such as translation, RNA stability, and interaction with RNA-binding proteins.

Elucidating the biology of this and other complex modified nucleosides will undoubtedly open new avenues in our understanding of the epitranscriptome and its role in health and disease.

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